3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER

描述

Systematic IUPAC Nomenclature and Structural Representation

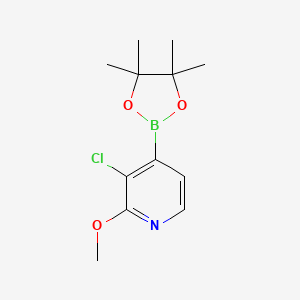

The systematic IUPAC name for this compound is 3-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . This name reflects its structural features:

- A pyridine ring serves as the core structure.

- Substituents include:

The boronic acid pinacol ester moiety is a stabilized form of boronic acid, where boron is bonded to two oxygen atoms from pinacol (2,3-dimethyl-2,3-butanediol), forming a six-membered 1,3,2-dioxaborolane ring .

Structural Representation

The compound’s structure can be described as follows:

- Pyridine backbone : Positions 2, 3, and 4 are substituted.

- Position 2 : Methoxy group (-OCH₃).

- Position 3 : Chlorine atom.

- Position 4 : Boronic acid pinacol ester (B attached to the dioxaborolane ring).

The SMILES notation for this structure is COC1=NC=C(Cl)C(B2OC(C)(C)C(C)(C)O2)=C1 .

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for this compound is 1073353-73-7 . Alternative names and synonyms include:

These synonyms are used interchangeably in chemical databases and commercial catalogs.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₇BClNO₃ is derived from the compound’s structure . A detailed breakdown of the formula is provided below:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 17 | 1.008 | 17.14 |

| B | 1 | 10.81 | 10.81 |

| Cl | 1 | 35.45 | 35.45 |

| N | 1 | 14.01 | 14.01 |

| O | 3 | 16.00 | 48.00 |

| Total | 269.53 |

The calculated molecular weight (269.53 g/mol ) matches experimental data reported in chemical databases . This value is critical for stoichiometric calculations in synthetic applications.

属性

IUPAC Name |

3-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(16-5)9(8)14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVZFQGNBUYGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660606 | |

| Record name | 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-73-7 | |

| Record name | 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Borylation of Halogenated Pyridines

Overview:

This method involves the direct borylation of halogenated pyridine derivatives, such as 3-chloro-2-methoxypyridine, using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. It is a widely adopted route due to its efficiency and high yields.

- Starting material: 3-chloro-2-methoxypyridine

- Reagents: Bis(pinacolato)diboron (B2Pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (potassium acetate or sodium acetate)

- Conditions: Reflux in solvents like dioxane, THF, or toluene, often under inert atmosphere (nitrogen or argon)

3-chloro-2-methoxypyridine + B2Pin2 --(Pd catalyst, base, heat)--> 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester

- The method is effective for pyridine derivatives with halogen substituents at various positions, providing yields typically exceeding 80%.

- The process is scalable and compatible with diverse substituents, making it suitable for industrial applications.

| Parameter | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl2 | >80% | |

| Solvent | Dioxane or THF | - | - |

| Temperature | 80–110°C | - | - |

| Molar ratio | Pyridine: B2Pin2 = 1:1.2 | - | - |

Borylation via Halogen-Metal Exchange

Overview:

This approach employs halogen-metal exchange reactions, such as with n-Butyllithium (n-BuLi), followed by quenching with boron reagents like trimethylborate or pinacolborane to form boronic esters.

- Halogenated pyridine (e.g., 3-chloro-2-methoxypyridine) is treated with n-BuLi at low temperatures (-78°C) to generate a pyridyl lithium intermediate.

- The intermediate then reacts with boron electrophiles, such as pinacolborane or boron trifluoride derivatives, to afford the boronic ester.

- Solvent: THF

- Temperature: -78°C to 0°C during halogen-metal exchange

- Quenching with boron electrophile at low temperature

- This method provides high regioselectivity and yields, especially for electron-deficient pyridines.

- It is suitable for synthesizing boronic esters with various substituents, but requires careful control of reaction conditions to avoid side reactions.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reagent | n-BuLi | - | |

| Boron source | Pinacolborane | - | - |

| Temperature | -78°C | - | - |

Preparation via Nucleophilic Substitution and Cyclization

Overview:

In some cases, the boronic ester is synthesized through multi-step pathways involving nucleophilic substitution on pyridine rings, followed by cyclization and boronation.

- Starting with 2-methoxy-3-chloropyridine, nucleophilic substitution with boron reagents introduces the boronic ester functionality.

- Subsequent cyclization or functional group transformations yield the target compound.

- This approach is less direct but useful when specific substitution patterns are required.

- It often involves multiple steps with purification stages, but can be optimized for high selectivity.

Molten State Heating of Boc-Protected Precursors

Overview:

A recent innovative method involves heating Boc-protected pyrazole derivatives to induce deprotection and boronate formation in a molten state, followed by purification.

- Boc-protected intermediates are heated to ~180°C until deprotection occurs, releasing gases like CO2.

- The residual boronate ester is purified via solvent extraction and filtration.

- This method simplifies the synthesis by combining deprotection and boronate formation in a single step.

Summary of Key Preparation Parameters

| Method | Starting Material | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Direct Borylation | Halogenated pyridine | Pd(dppf)Cl2 | Dioxane/THF | 80–110°C | >80% | Efficient, scalable |

| Halogen-Metal Exchange | Halogenated pyridine | n-BuLi | THF | -78°C | High | Regioselective, sensitive |

| Molten State Heating | Boc-protected intermediates | None | N/A | ~180°C | Variable | Simplified process |

Research Findings and Data Analysis

- Efficiency & Yield: The palladium-catalyzed borylation remains the most efficient, with yields often exceeding 80%, and is suitable for large-scale synthesis.

- Selectivity: Halogen-metal exchange provides high regioselectivity but requires strict temperature control to prevent side reactions.

- Environmental & Cost Aspects: The molten-state method and direct borylation reduce steps, waste, and costs, making them attractive for industrial applications.

化学反应分析

Types of Reactions: 3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

Substituted Pyridines: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Boronic Acids and Boranes: Formed through oxidation and reduction reactions.

科学研究应用

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

3-Chloro-2-methoxypyridine-4-boronic acid pinacol ester is widely utilized in the synthesis of various pharmaceutical agents. It serves as a key intermediate in the preparation of compounds with potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, derivatives of this compound have been explored for their efficacy against specific cancer cell lines and infectious agents.

1.2 Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative plays a crucial role in the development of protease inhibitors and other enzyme inhibitors. The presence of the boron atom allows for the formation of reversible covalent bonds with target enzymes, enhancing the specificity and effectiveness of drug candidates.

Agrochemical Applications

2.1 Development of Pesticides

The compound is also significant in agrochemical research, particularly in the synthesis of novel pesticides. Its ability to modify biological pathways makes it a candidate for developing herbicides and insecticides that target specific pests while minimizing environmental impact.

2.2 Crop Protection Agents

Research has indicated that derivatives of this compound can enhance crop resistance to diseases and pests, thereby improving agricultural yield and sustainability.

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound is employed in polymer chemistry for creating boron-containing polymers that exhibit unique properties such as improved thermal stability and mechanical strength. These materials are useful in various applications ranging from coatings to advanced composites.

3.2 Sensor Development

The unique electronic properties of boron compounds make them suitable for developing sensors that detect environmental pollutants or biological markers, contributing to advancements in environmental monitoring technologies.

5.1 Case Study: Anti-Cancer Activity

Research published in peer-reviewed journals has demonstrated that derivatives synthesized from this compound exhibit significant cytotoxicity against various cancer cell lines. The studies highlight the mechanism of action involving inhibition of specific kinases involved in cancer progression.

5.2 Case Study: Agricultural Efficacy

Field trials conducted with novel pesticides derived from this compound have shown a marked reduction in pest populations while maintaining crop health, indicating its potential as a sustainable agricultural solution.

作用机制

The mechanism of action of 3-CHLORO-2-METHOXYPYRIDINE-4-BORONIC ACID PINACOL ESTER primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which deprotonates the boronic ester group, making it more reactive .

相似化合物的比较

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

- However, the methoxy group at C2 counteracts this by donating electron density .

Reactivity in Cross-Coupling Reactions

- Target Compound : The chloro and methoxy substituents create a balanced electronic environment, making it suitable for couplings requiring moderate reactivity. For example, in Suzuki-Miyaura reactions, the electron-withdrawing chloro group could stabilize the transition state, while the methoxy group prevents excessive deactivation .

- Comparison with Phenyl Boronic Esters : Phenyl-based analogues (e.g., 4-chloro-2-fluorophenyl boronic esters in ) generally exhibit higher stability but lower reactivity in heteroaryl couplings due to reduced ring strain and electronic activation.

Stability and Handling

- The chloro substituent may enhance susceptibility to hydrolysis or oxidation compared to non-halogenated boronic esters. For instance, 4-nitrophenyl boronic acid pinacol ester reacts rapidly with H₂O₂, as shown by UV-vis spectroscopy . The target compound’s stability under basic or oxidative conditions should be carefully evaluated.

- Storage at 0–6°C is recommended for structurally similar pyridine boronic esters to prevent decomposition .

Commercial Availability and Cost

- The addition of a chloro group and altered substitution pattern would likely increase costs due to synthetic complexity.

- In contrast, phenyl boronic esters (e.g., 4-fluorophenyl derivatives) are more affordable (€47–€362) but lack the heteroaromatic diversity of pyridine-based compounds .

生物活性

3-Chloro-2-methoxypyridine-4-boronic acid pinacol ester (CAS Number: 1073353-73-7) is a boronic acid derivative with significant potential in medicinal chemistry. This compound has been studied for its biological activities, particularly in the fields of oncology and antibacterial applications. The following sections summarize its biological activity, including relevant case studies and research findings.

| Property | Details |

|---|---|

| Molecular Formula | C12H17BClNO3 |

| Molecular Weight | 269.532 g/mol |

| Purity | 95% |

| Melting Point | 47°C to 50°C |

| CAS Number | 1073353-73-7 |

Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding. This property makes them valuable in the design of proteasome inhibitors and other therapeutic agents. The compound's mechanism involves inhibition of proteasome activity, which is crucial for regulating protein degradation in cells, particularly in cancer cells .

Biological Activities

-

Anticancer Activity :

- Case Study : Research indicates that derivatives of boronic acids can demonstrate potent anticancer effects by inhibiting the proteasome, leading to cell cycle arrest at the G2/M phase. For instance, related compounds have shown IC50 values as low as 0.0002 nM in various cancer cell lines .

- Mechanism : The inhibition of the proteasome disrupts the normal degradation of regulatory proteins, leading to apoptosis in cancer cells. This mechanism has been effectively utilized in drugs like bortezomib, which is a boron-containing proteasome inhibitor approved for treating multiple myeloma .

-

Antibacterial Activity :

- Boronic acids have also been explored for their antibacterial properties. They can disrupt bacterial cell wall synthesis and inhibit key enzymatic processes within bacterial cells. The structural features of this compound may enhance its affinity for bacterial targets due to its ability to form stable complexes with diols present on bacterial surfaces .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In vitro Studies : In laboratory settings, compounds similar to this compound have shown effective inhibition against various cancer cell lines, including HepG2 (IC50 = 19.38 nM) and MGC-803 (IC50 = 3.962 nM) .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound exhibits favorable stability and distribution characteristics compared to other boron-containing drugs, indicating potential for improved therapeutic efficacy .

常见问题

Q. What are the recommended synthetic routes for preparing 3-chloro-2-methoxypyridine-4-boronic acid pinacol ester?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or halogenation followed by boronation. For example:

Halogenation-Boronation Strategy : Start with 2-methoxypyridine derivatives. Introduce chlorine at the 3-position via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled conditions. Subsequent lithiation or Miyaura borylation (using bis(pinacolato)diboron) at the 4-position yields the pinacol ester .

Cross-Coupling : Use palladium-catalyzed coupling of halogenated pyridine precursors with pinacol boronate reagents. Optimize catalytic systems (e.g., Pd(PPh₃)₄, 1–5 mol%) and bases (e.g., K₂CO₃) in anhydrous solvents (THF, dioxane) at 80–100°C .

Q. Key Considerations :

Q. How should this compound be stored to ensure stability, and what handling precautions are critical?

Methodological Answer :

- Storage : Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation. Use airtight, light-resistant containers .

- Handling Precautions :

Advanced Research Questions

Q. How can coupling efficiency with aryl halides be optimized in Suzuki-Miyaura reactions using this reagent?

Methodological Answer :

- Catalytic System : Use Pd(OAc)₂ with SPhos or XPhos ligands (2–5 mol%) to enhance steric tolerance and reduce dehalogenation side reactions .

- Solvent/Base Optimization : Anhydrous DMF or THF with Cs₂CO₃ (2 equiv) improves coupling yields for electron-deficient aryl halides.

- Kinetic Monitoring : Track boronate consumption via <sup>11</sup>B NMR or UV-vis spectroscopy (e.g., H₂O₂-mediated boronate oxidation as a proxy for reactivity) .

Q. What analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer :

Q. Common Pitfalls :

Q. How does the steric and electronic profile of this boronate ester influence its reactivity in cross-coupling?

Methodological Answer :

- Steric Effects : The 3-chloro and 2-methoxy groups hinder transmetallation, requiring bulky ligands (e.g., XPhos) to stabilize Pd intermediates .

- Electronic Effects : Electron-donating methoxy groups activate the pyridine ring, enhancing oxidative addition with electron-poor aryl halides.

- Competitive Pathways : Competing protodeboronation occurs in protic solvents; minimize via anhydrous conditions and rapid workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。